molecular formula C9H11NO3 B2776796 2-Amino-5-methoxy-4-methylbenzoic acid CAS No. 90972-30-8

2-Amino-5-methoxy-4-methylbenzoic acid

Cat. No.: B2776796
CAS No.: 90972-30-8
M. Wt: 181.191
InChI Key: ALKNPNFSCRLOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-methoxy-4-methylbenzoic acid: is an organic compound with the molecular formula C9H11NO3 . It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a methoxy group at the fifth position, and a methyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxy-4-methylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-methoxy-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methoxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .

Properties

IUPAC Name

2-amino-5-methoxy-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKNPNFSCRLOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10% Hydrogen peroxide (H2O2) (80 mL) was added dropwise to a stirring solution of 5-methoxy-6-methyl-1H-indole-2,3-dione (4.7 g, 24.6 mmol) in 3N NaOH (aq.) (100 mL). The H2O2 solution was added over a period of 1.5 h in order to keep the temperature below 35° C. The solution was then acidified to pH 4 with 2.5M sulfuric acid. A precipitate formed and was collected by filtration. The solid was washed with water and dried to give 2-amino-5-methoxy-4-methylbenzoic acid (2.7 g, 14.9 mmol, 61%).
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